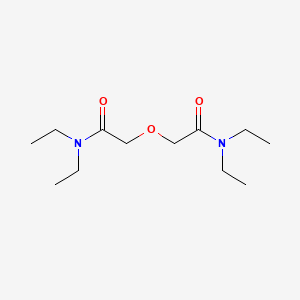
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, commonly known as BDPC, is a synthetic compound that belongs to the class of pyrrolizidine alkaloids. It was first synthesized in the 1960s and has been studied extensively for its potential applications in the field of medicinal chemistry. BDPC is known for its unique chemical structure and has been shown to exhibit a range of interesting biological properties.
作用机制
The exact mechanism of action of BDPC is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. BDPC has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has also been shown to bind to the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BDPC has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDPC has also been shown to exhibit antifungal activity against a range of fungal species. In addition, it has been shown to inhibit the replication of certain viruses, including HIV.
实验室实验的优点和局限性
BDPC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. BDPC is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of BDPC in lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. In addition, BDPC has been shown to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on BDPC. One area of interest is the development of new drugs based on the structure of BDPC. Researchers are also interested in studying the mechanism of action of BDPC in more detail, in order to better understand its biological effects. In addition, there is interest in exploring the potential applications of BDPC in the treatment of various diseases, including cancer and viral infections. Finally, researchers are interested in exploring the potential use of BDPC as a tool for studying the activity of certain enzymes and receptors in the body.
合成方法
The synthesis of BDPC involves a multi-step process that requires expertise in organic chemistry. The first step involves the conversion of 2-bromo-1,3-butadiene to 2-bromo-1,3-cyclopentadiene, which is then reacted with ethyl propiolate to form the key intermediate, 2-ethoxycarbonyl-5-bromo-1,3-cyclopentadiene. This intermediate is then subjected to a series of reactions to yield the final product, BDPC.
科学研究应用
BDPC has been the subject of extensive research in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including antitumor, antifungal, and antiviral activities. BDPC has also been studied for its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-4-6(5-10)7-2-1-3-11(7)8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCNZUUZGRTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

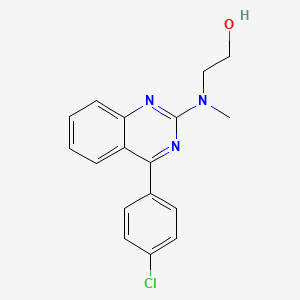

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2790360.png)
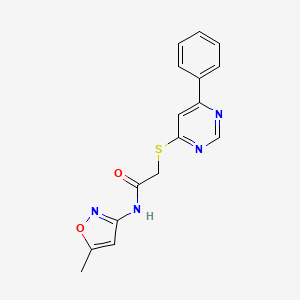
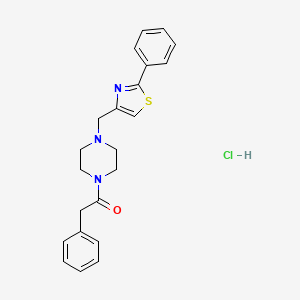


![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2790366.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)

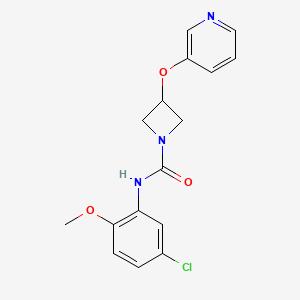
![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2790372.png)
